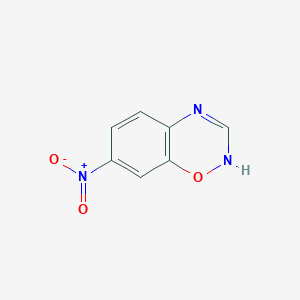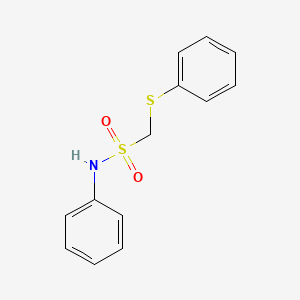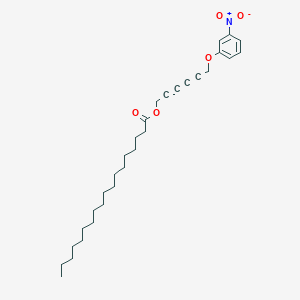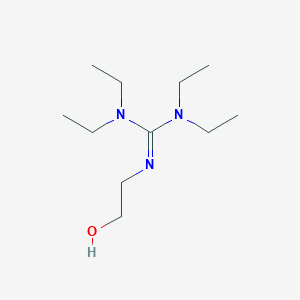
N,N,N',N'-Tetraethyl-N''-(2-hydroxyethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of tetraethyl and hydroxyethyl groups attached to the guanidine core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine typically involves the reaction of guanidine with ethylating agents and hydroxyethylating agents. One common method is the reaction of guanidine with diethyl sulfate and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation and recrystallization are often employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted guanidines depending on the reagents used.
科学的研究の応用
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its strong basicity allows it to act as a proton acceptor in various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: Another guanidine derivative with similar basicity but different alkyl groups.
N,N,N’,N’-Tetraethylguanidine: Lacks the hydroxyethyl group, resulting in different chemical properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups, used as a chelating agent.
特性
CAS番号 |
55467-93-1 |
|---|---|
分子式 |
C11H25N3O |
分子量 |
215.34 g/mol |
IUPAC名 |
1,1,3,3-tetraethyl-2-(2-hydroxyethyl)guanidine |
InChI |
InChI=1S/C11H25N3O/c1-5-13(6-2)11(12-9-10-15)14(7-3)8-4/h15H,5-10H2,1-4H3 |
InChIキー |
OOFGCKIHDHAIJT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=NCCO)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


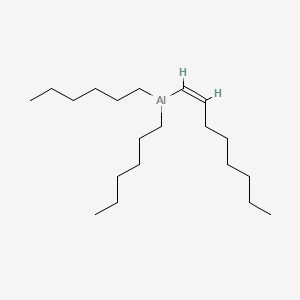
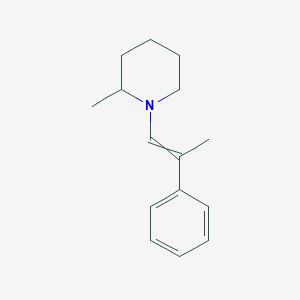
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
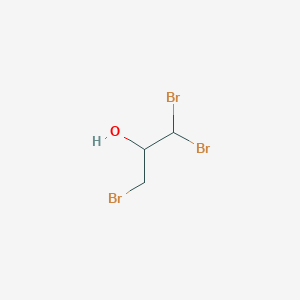

![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
